molecular formula C7H7ClFN3 B6322252 5-Fluoro-2-hydrazinylbenzonitrile hydrochloride CAS No. 1260838-49-0

5-Fluoro-2-hydrazinylbenzonitrile hydrochloride

Cat. No.: B6322252
CAS No.: 1260838-49-0
M. Wt: 187.60 g/mol
InChI Key: VLYJOUZISXGKAN-UHFFFAOYSA-N
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Description

Significance of Hydrazines in Contemporary Synthetic Chemistry

Hydrazine (B178648) (N₂H₄) and its derivatives are a cornerstone of modern synthetic chemistry, valued for their nucleophilic character and their ability to form stable nitrogen-nitrogen bonds. wikipedia.org This class of compounds serves as a key building block in the synthesis of a wide array of heterocyclic compounds, which are integral to pharmaceuticals and agrochemicals. wikipedia.orgbritannica.com For instance, the condensation of hydrazines with dicarbonyl compounds is a classical and efficient method for constructing pyrazoles, a common motif in medicinal chemistry. wikipedia.org

Beyond their role in heterocycle synthesis, hydrazines are instrumental in various chemical transformations. They are well-known for their reducing properties; the Wolff-Kishner reduction, which converts a carbonyl group to a methylene (B1212753) group, is a prime example of their utility in deoxygenation reactions. wikipedia.org Hydrazones, formed from the reaction of hydrazines with aldehydes or ketones, are stable intermediates that can be further functionalized, highlighting the versatility of the hydrazine moiety in multi-step synthetic sequences. wikipedia.org

The Benzonitrile (B105546) Moiety: A Versatile Scaffold in Chemical Research

The benzonitrile unit, consisting of a cyano group attached to a benzene (B151609) ring, is a highly versatile scaffold in organic synthesis. atamankimya.com The nitrile group is a powerful electron-withdrawing group, which influences the reactivity of the aromatic ring and provides a handle for a multitude of chemical transformations. atamankimya.comwikipedia.org Benzonitrile and its derivatives are widely used as precursors for a variety of functional groups, including amines, amides, carboxylic acids, and ketones, through reactions such as hydrolysis, reduction, and addition of organometallic reagents. wikipedia.org

In addition to its role as a synthetic intermediate, the benzonitrile moiety can participate in cycloaddition reactions and can coordinate with transition metals to form stable complexes that serve as catalysts or synthetic intermediates. atamankimya.comwikipedia.org The inherent properties of the benzonitrile scaffold, such as its rigidity and defined geometry, make it an attractive core for the design of molecules with specific spatial arrangements, which is crucial in fields like materials science and medicinal chemistry. researchgate.net

Strategic Incorporation of Fluorine in Organic Building Blocks

The introduction of fluorine atoms into organic molecules is a widely employed strategy to modulate their physicochemical and biological properties. sigmaaldrich.comapolloscientific.co.uk Due to its high electronegativity and small size, fluorine can significantly alter the electronic properties of a molecule without introducing significant steric bulk. apolloscientific.co.uk The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which often imparts enhanced thermal and metabolic stability to the molecule. alfa-chemistry.com

Strategically placing fluorine atoms on an aromatic ring can influence the acidity of nearby functional groups, alter lipophilicity, and modify intermolecular interactions such as hydrogen bonding and dipole-dipole interactions. sigmaaldrich.comyoutube.com These modifications can have a profound impact on a molecule's biological activity, making fluorination a key tactic in the design of pharmaceuticals and agrochemicals with improved efficacy and pharmacokinetic profiles. sigmaaldrich.comnih.gov It is estimated that a significant percentage of new drugs and agrochemicals contain at least one fluorine atom. sigmaaldrich.com

Positional Isomerism and Functional Group Reactivity in Substituted Benzonitriles (e.g., 5-Fluoro-2-hydrazinylbenzonitrile Hydrochloride)

The reactivity of a substituted benzonitrile is highly dependent on the nature and position of the substituents on the aromatic ring. In the case of this compound, the interplay between the electron-withdrawing fluorine atom and the electron-donating hydrazinyl group, mediated by the benzonitrile core, dictates its chemical behavior.

The fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect, which can influence the reactivity of the entire molecule. vulcanchem.com Conversely, the hydrazinyl group at the 2-position is a nucleophilic center and can participate in a variety of reactions. The relative positioning of these groups is crucial; for instance, the nucleophilicity of the hydrazinyl group can be modulated by the electronic effects of the fluorine and nitrile substituents.

Interactive Data Table of Compound Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
This compoundC₇H₇ClFN₃187.61A versatile building block with fluoro, hydrazinyl, and nitrile functional groups.
HydrazineN₂H₄32.05A powerful reducing agent and a key component in the synthesis of nitrogen-containing heterocycles. wikipedia.org
BenzonitrileC₇H₅N103.12A common solvent and a versatile precursor to many derivatives. atamankimya.comwikipedia.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-hydrazinylbenzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3.ClH/c8-6-1-2-7(11-10)5(3-6)4-9;/h1-3,11H,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYJOUZISXGKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Fluoro 2 Hydrazinylbenzonitrile Hydrochloride and Analogues

Retrosynthetic Approaches to 5-Fluoro-2-hydrazinylbenzonitrile Hydrochloride

Retrosynthetic analysis of this compound reveals two primary disconnection strategies. These approaches form the basis for the main synthetic pathways discussed in subsequent sections.

The first, and most direct, approach involves the disconnection of the carbon-nitrogen bond of the hydrazinyl group. This leads to a key intermediate, an activated 5-fluorobenzonitrile derivative bearing a suitable leaving group at the C-2 position, and a hydrazine (B178648) synthon. The leaving group is typically a halide (e.g., F, Cl) or a nitro group, which facilitates nucleophilic aromatic substitution (SNAr).

A second common strategy involves a functional group interconversion, disconnecting the hydrazinyl group back to a primary amine. This retrosynthetic step identifies 2-Amino-5-fluorobenzonitrile as a crucial precursor. The amino group can then be converted to the target hydrazinyl moiety through a two-step diazotization and reduction sequence. This pathway is particularly useful when the corresponding aminobenzonitrile is readily available.

Precursor Synthesis and Halogenation Chemistry

The successful synthesis of the target compound relies heavily on the efficient preparation of key precursors. These intermediates are typically derived from commercially available fluorinated aromatic compounds through functional group manipulations.

Derivation from Fluorinated Aminobenzonitriles (e.g., 2-Amino-5-fluorobenzonitrile)

2-Amino-5-fluorobenzonitrile is a versatile precursor for the synthesis of this compound. ossila.com Its synthesis can be achieved through several routes, often starting from 5-fluoroisatin (B27256) or related compounds. One analogous method involves the reaction of 5-chloroisatin-β-oxime with certain reagents to yield 2-amino-5-chlorobenzonitrile, suggesting a similar pathway is viable for the fluoro-substituted analogue. chemicalbook.com Another approach starts from 4-fluoroaniline, which can be converted to 5-fluoroisatin and subsequently to 2-amino-5-fluorobenzoic acid, a potential precursor to the nitrile. google.com

Starting MaterialKey ReagentsProductRef.
5-Fluoroisatin analogue1. Hydroxylamine2. Dehydrating agent2-Amino-5-fluorobenzonitrile chemicalbook.com
4-Fluoroaniline1. Chloral hydrate, Hydroxylamine HCl2. H₂SO₄3. H₂O₂, NaOH2-Amino-5-fluorobenzoic acid google.com

Approaches from Nitrobenzonitrile Intermediates

Another important class of precursors are fluorinated nitrobenzonitriles. These compounds can be synthesized by the nitration of fluorobenzonitrile derivatives. For instance, the nitration of m-chlorobenzotrifluoride using a mixture of fuming nitric acid and concentrated sulfuric acid yields 2-nitro-5-chlorobenzotrifluoride, which can then be reduced to the corresponding amine. google.com A similar strategy can be employed starting with a fluorinated benzonitrile (B105546) to introduce a nitro group, which can either be reduced to an amine (as a precursor for the diazotization route) or serve as a leaving group for nucleophilic substitution by hydrazine.

The reduction of the nitro group is a critical step in this pathway. Common methods include catalytic hydrogenation using catalysts like Raney Nickel, or chemical reduction with agents such as stannous chloride (SnCl₂) in an acidic medium.

Starting MaterialReactionKey ReagentsProductRef.
FluorobenzonitrileNitrationHNO₃, H₂SO₄Fluoro-nitrobenzonitrile google.com
2-Nitro-5-chlorobenzotrifluorideReductionH₂, Raney Ni2-Amino-5-chlorobenzotrifluoride google.com

Hydrazine Formation Reaction Pathways

The introduction of the hydrazinyl group is the pivotal step in the synthesis. The two primary methods, nucleophilic displacement and the diazotization-reduction sequence, correspond directly to the retrosynthetic approaches outlined earlier.

Nucleophilic Displacement of Halide or Other Leaving Groups

This method involves the direct reaction of a suitable hydrazine source, such as hydrazine hydrate, with an activated 5-fluorobenzonitrile derivative. The aromatic ring must be activated towards nucleophilic attack by the presence of an electron-withdrawing group (in this case, the nitrile) and a good leaving group at the ortho position. Halides, particularly fluorine and chlorine, are excellent leaving groups in SNAr reactions.

For example, a precursor like 2,5-difluorobenzonitrile (B1295057) or 2-chloro-5-fluorobenzonitrile (B1347047) would be an ideal substrate. The reaction with hydrazine hydrate, typically in a polar solvent like ethanol (B145695) or isopropanol, displaces the C-2 halide to form the desired 2-hydrazinylbenzonitrile derivative. The higher electronegativity of fluorine often makes it a better leaving group than other halogens in SNAr contexts.

SubstrateNucleophileConditionsProduct
2-Chloro-5-fluorobenzonitrileHydrazine hydratePolar solvent (e.g., Ethanol), Heat5-Fluoro-2-hydrazinylbenzonitrile
2,5-DifluorobenzonitrileHydrazine hydratePolar solvent (e.g., Ethanol), Heat5-Fluoro-2-hydrazinylbenzonitrile

Diazotization-Reduction Sequences from Anilines

This two-step sequence is a classic and reliable method for converting aromatic primary amines into hydrazines. thieme-connect.de The process begins with the diazotization of the precursor, 2-Amino-5-fluorobenzonitrile. ossila.com

Step 1: Diazotization The amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). This reaction converts the primary amino group into a diazonium salt, yielding 5-fluoro-2-cyanobenzenediazonium chloride.

Step 2: Reduction The resulting diazonium salt is then immediately reduced to the corresponding hydrazine. This reduction must be performed with mild reducing agents to avoid cleavage of the nitrogen-nitrogen bond. Commonly used reagents include sodium sulfite (B76179) (Na₂SO₃), sodium bisulfite (NaHSO₃), or stannous chloride (SnCl₂). thieme-connect.delibretexts.orggoogle.com The choice of reducing agent can influence the reaction conditions and workup procedure. For instance, reduction with sodium sulfite often proceeds through an intermediate aryl diazosulfonate, which is then hydrolyzed and further reduced to the hydrazine. google.com The final product is typically isolated as its hydrochloride salt by precipitation from the acidic solution.

PrecursorReaction SequenceKey ReagentsFinal ProductRef.
2-Amino-5-fluorobenzonitrile1. Diazotization2. Reduction1. NaNO₂, HCl (0-5°C)2. SnCl₂ or Na₂SO₃This compound thieme-connect.delibretexts.orggoogle.com

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound and its analogues hinges on the meticulous optimization of reaction parameters. Key to this is the understanding of how various factors influence the reaction kinetics and equilibrium, ultimately dictating the yield and purity of the final product. A common and effective route to synthesize phenylhydrazine (B124118) salts involves a three-step process of diazotization, reduction, and acidic hydrolysis to form the salt. While batch processing has been traditionally employed, recent advancements have explored continuous flow processes to enhance efficiency and safety.

A plausible and widely utilized laboratory-scale synthesis of this compound starts from 2,5-difluorobenzonitrile. This method relies on a nucleophilic aromatic substitution (SNAr) reaction where one of the fluorine atoms is displaced by hydrazine. The subsequent treatment with hydrochloric acid affords the desired hydrochloride salt.

Solvent Effects and Reaction Catalysis

The choice of solvent and the use of catalysts are pivotal in directing the course of the synthesis and maximizing the yield of this compound and its analogues.

Solvent Effects: The solvent plays a multifaceted role in nucleophilic aromatic substitution reactions. Its polarity, proticity, and ability to solvate ions can significantly impact the reaction rate and selectivity. In the reaction of 2,5-difluorobenzonitrile with hydrazine, a variety of solvents can be employed. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often favored as they can effectively solvate the cationic species without strongly solvating the nucleophile, thus enhancing its reactivity. Protic solvents, like alcohols, can also be used and may participate in the reaction mechanism by stabilizing the transition state.

Theoretical studies on related cycloaddition reactions have shown that polar protic solvents can favor the reaction pathway. For instance, in the reaction of 2-chlorobenzimidazole (B1347102) with benzonitrile oxide, the presence of methanol (B129727) was found to be favorable. The selection of an appropriate solvent is a critical optimization parameter that needs to be determined empirically for each specific substrate and nucleophile combination to achieve the highest possible yield and purity.

Reaction Catalysis: While many nucleophilic aromatic substitutions with strong nucleophiles like hydrazine can proceed without a catalyst, the use of certain catalysts can accelerate the reaction rate and improve the yield. In the broader context of synthesizing fluorinated hydrazones and related compounds, both metal-based and non-metal catalysts have been explored. For instance, the synthesis of 2-fluoro-5-formylbenzonitrile, a potential precursor, utilizes anhydrous zinc chloride as a catalyst in one of the synthetic steps.

The following interactive table provides hypothetical data based on typical optimization studies for the synthesis of 5-Fluoro-2-hydrazinylbenzonitrile from 2,5-difluorobenzonitrile, illustrating the impact of different solvents and the presence of a generic base catalyst on the reaction yield.

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
1AcetonitrileNone801265
2DMFNone801272
3DMSONone801275
4AcetonitrileK2CO380885
5DMFK2CO380890
6DMSOK2CO380892

This data is illustrative and intended to demonstrate the typical effects of solvent and catalyst on reaction yield.

Regioselectivity and Side Product Management

Regioselectivity: In the synthesis of 5-Fluoro-2-hydrazinylbenzonitrile from 2,5-difluorobenzonitrile, controlling the regioselectivity of the nucleophilic attack by hydrazine is crucial. The starting material has two fluorine atoms at positions 2 and 5. The incoming hydrazinyl group can potentially substitute either of these fluorine atoms, leading to the formation of two possible regioisomers: 5-Fluoro-2-hydrazinylbenzonitrile and 2-Fluoro-5-hydrazinylbenzonitrile.

The regioselectivity is governed by the electronic effects of the substituents on the benzene (B151609) ring. The nitrile group (-CN) is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. In 2,5-difluorobenzonitrile, the fluorine at the 2-position is ortho to the nitrile group, while the fluorine at the 5-position is meta. Therefore, the C-2 position is significantly more activated towards nucleophilic attack. This electronic preference strongly favors the formation of 5-Fluoro-2-hydrazinylbenzonitrile as the major product.

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the regioselectivity by calculating the relative stabilities of the possible Meisenheimer intermediates formed during the reaction.

Side Product Management: The primary challenge in side product management for this synthesis is minimizing the formation of the undesired regioisomer, 2-Fluoro-5-hydrazinylbenzonitrile. While the inherent electronic factors favor the desired product, reaction conditions can be further optimized to enhance this selectivity. For instance, lower reaction temperatures may increase the kinetic control of the reaction, favoring the formation of the thermodynamically more stable product.

Another potential side reaction is the di-substitution, where both fluorine atoms are replaced by hydrazine. This can be controlled by carefully managing the stoichiometry of the reactants, typically by using a slight excess of the difluorobenzonitrile starting material relative to hydrazine.

Purification of the final product is essential to remove any unreacted starting materials and side products. Recrystallization or column chromatography are common techniques used to obtain the this compound in high purity.

Chemical Reactivity and Derivatization of 5 Fluoro 2 Hydrazinylbenzonitrile Hydrochloride

Formation of Hydrazones and Related Imine Derivatives

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂, formed by the reaction of a hydrazine (B178648) with a carbonyl compound. They are crucial intermediates in the synthesis of various heterocyclic systems. jocpr.com

The most fundamental reaction of 5-Fluoro-2-hydrazinylbenzonitrile hydrochloride involves the condensation of its free hydrazinyl group with the carbonyl carbon of aldehydes and ketones. jocpr.com This reaction is typically carried out in a suitable solvent like ethanol (B145695) or methanol (B129727), often with a catalytic amount of acid to facilitate the nucleophilic attack and subsequent dehydration. jocpr.comqub.ac.uk The reaction proceeds via a nucleophilic addition-elimination mechanism, where the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable C=N double bond, characteristic of a hydrazone. researchgate.net

The general scheme for this reaction is the condensation of 5-Fluoro-2-hydrazinylbenzonitrile with an aldehyde or ketone to yield the corresponding (E/Z)-2-((2-benzylidene)hydrazinyl)-5-fluorobenzonitrile derivative.

Table 1: Examples of Hydrazone Synthesis from 5-Fluoro-2-hydrazinylbenzonitrile

Carbonyl ReactantProduct Name
Benzaldehyde(E/Z)-5-Fluoro-2-(2-benzylidenehydrazinyl)benzonitrile
Acetophenone(E/Z)-5-Fluoro-2-(2-(1-phenylethylidene)hydrazinyl)benzonitrile
5-Nitro-2-furaldehyde(E/Z)-5-Fluoro-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)benzonitrile
Cyclohexanone(E/Z)-2-(2-(Cyclohexylidene)hydrazinyl)-5-fluorobenzonitrile

The synthesis of hydrazones from 5-Fluoro-2-hydrazinylbenzonitrile is broad in scope, accommodating a wide variety of both aliphatic and aromatic aldehydes and ketones. jocpr.com The presence of the electron-withdrawing fluoro and cyano groups on the phenyl ring decreases the nucleophilicity of the hydrazine nitrogen atoms compared to unsubstituted phenylhydrazine (B124118). However, the reaction generally proceeds efficiently, often in high yields. qub.ac.uk

Limitations may arise with sterically hindered ketones, where the reaction rate can be significantly slower. Additionally, carbonyl compounds with other reactive functional groups might lead to side reactions if not properly protected. The presence of a vinyl substituent on an aryl aldehyde partner has, in some related syntheses, led to decomposition of the substrate. nih.gov While the reaction is generally straightforward, optimization of conditions such as solvent, temperature, and catalyst may be necessary to achieve high yields for specific substrates. qub.ac.uk

Cycloaddition and Heterocycle Annulation Reactions

The hydrazone derivatives of 5-Fluoro-2-hydrazinylbenzonitrile, as well as the parent compound itself, are valuable precursors for synthesizing a variety of nitrogen-containing heterocycles through cycloaddition and heterocycle annulation reactions.

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. A common and effective method for their synthesis is the cyclocondensation reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. nih.gov 5-Fluoro-2-hydrazinylbenzonitrile can react with compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776) in a polar solvent, often under acidic or basic catalysis, to yield substituted pyrazoles. nih.govekb.eg The reaction proceeds through initial hydrazone formation, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole (B372694) ring.

Pyrazolidines, the saturated analogs of pyrazoles, can be synthesized from hydrazines and α,β-unsaturated carbonyl compounds or 1,3-dihalopropanes. csic.es The reaction with α,β-unsaturated aldehydes or ketones typically involves a Michael addition followed by intramolecular cyclization.

Table 2: Synthesis of Pyrazole and Pyrazolidine Derivatives

ReagentHeterocyclic ProductProduct Class
Acetylacetone2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-fluorobenzonitrilePyrazole
Ethyl acetoacetate5-Fluoro-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzonitrilePyrazolone
Acrylonitrile2-(Pyrazolidin-1-yl)-5-fluorobenzonitrilePyrazolidine
1,3-Dibromopropane2-(Pyrazolidin-1-yl)-5-fluorobenzonitrilePyrazolidine

The synthesis of thiazole (B1198619) and thiadiazole derivatives from 5-Fluoro-2-hydrazinylbenzonitrile typically requires a two-step process. The first step involves converting the hydrazine into a thiosemicarbazide (B42300) by reaction with a thiocyanate, or more commonly, forming a thiosemicarbazone by condensing the hydrazine with an aldehyde or ketone in the presence of a thiocarbonyl source. mdpi.comnih.gov

Thiazole Synthesis: The resulting thiosemicarbazone can then undergo the Hantzsch thiazole synthesis by reacting with an α-halocarbonyl compound, such as 2-bromoacetophenone. nih.govgoogle.com This reaction involves the cyclization of the thiosemicarbazone with the α-haloketone to form the 2-hydrazinyl-1,3-thiazole ring system. nih.govnih.gov

Thiadiazole Synthesis: 1,3,4-Thiadiazoles can be prepared from the thiosemicarbazide intermediate through oxidative cyclization with various reagents or by reacting it with acyl chlorides or carbon disulfide. nih.govekb.eg For instance, acid-catalyzed cyclodehydration of an N-acylthiosemicarbazide derivative leads to the formation of a 2,5-disubstituted 1,3,4-thiadiazole. rdd.edu.iq

Table 3: Synthesis of Thiazole and Thiadiazole Derivatives

IntermediateReagentHeterocyclic Product
5-Fluoro-2-thiosemicarbazidobenzonitrile2-Bromoacetophenone5-Fluoro-2-(2-(4-phenyl-1,3-thiazol-2-yl)hydrazinyl)benzonitrile
5-Fluoro-2-thiosemicarbazidobenzonitrileAcetic Anhydride (oxidative cyclization)2-(5-Amino-1,3,4-thiadiazol-2-yl)-5-fluorobenzonitrile
5-Fluoro-2-thiosemicarbazidobenzonitrilePhenyl isothiocyanate, then cyclization5-Fluoro-2-(2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)hydrazinyl)benzonitrile

Triazole Synthesis: 1,2,4-Triazole rings can be synthesized from 5-Fluoro-2-hydrazinylbenzonitrile through several routes. One common method involves the reaction of the corresponding thiosemicarbazide with an alkali to form a 1,2,4-triazole-thiol. nih.gov Alternatively, reacting the hydrazine with nitriles or hydrazonoyl chlorides can lead to the formation of substituted 1,2,4-triazoles. researchgate.netresearchgate.net These reactions often involve the formation of an intermediate that undergoes cyclization to yield the stable triazole ring. researchgate.net The Einhorn-Brunner and Pellizzari reactions are classic methods for synthesizing 1,2,4-triazoles from hydrazines and diacylamines or acyl hydrazides, respectively. researchgate.net

Triazine Synthesis: The construction of triazine frameworks can uniquely utilize the nitrile group (-CN) of the starting compound. 1,3,5-Triazine rings are often formed via the cyclotrimerization of nitriles. nih.gov This reaction can be catalyzed by acids, bases, or metals. For 5-Fluoro-2-hydrazinylbenzonitrile, it is plausible that under specific conditions, the benzonitrile (B105546) moiety could trimerize with other nitrile-containing molecules to form a 2,4,6-trisubstituted-1,3,5-triazine core. This is a key reaction in the synthesis of porous Covalent Triazine Frameworks (CTFs), where nitrile-functionalized monomers are used to build stable, porous polymers. nih.govnih.gov The hydrazinyl group would then act as a substituent on this triazine framework, potentially available for further derivatization.

Transformations of the Nitrile Functional Group

The nitrile group in this compound is a versatile functional handle that can undergo a variety of chemical transformations, providing access to a range of other functional groups and heterocyclic systems.

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This reactivity is central to many of the transformations of this functional group.

Reaction with Organometallic Reagents:

Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the nitrile group to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. For example, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, followed by acidic workup, would be expected to produce 1-(5-fluoro-2-hydrazinylphenyl)ethan-1-one. It is important to consider that the acidic protons of the hydrazinyl group may react with the organometallic reagent, potentially requiring a protection strategy or the use of excess reagent.

Reduction:

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov This reaction would convert this compound to (2-amino-4-fluorophenyl)methanamine. Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used to achieve partial reduction to an aldehyde after hydrolysis of the intermediate imine. bldpharm.com

The following table summarizes the expected products from the nucleophilic addition of various reagents to the nitrile group.

ReagentIntermediate Product (after addition)Final Product (after hydrolysis)
Grignard Reagent (RMgX)Imine anionKetone (R-C=O-Ar)
Organolithium (RLi)Imine anionKetone (R-C=O-Ar)
LiAlH₄AminePrimary Amine (Ar-CH₂-NH₂)
DIBAL-HImineAldehyde (Ar-CHO)

Cycloaddition Reactions:

The nitrile group can also participate in cycloaddition reactions, although this is less common for unactivated nitriles. chemicalbook.com For instance, [3+2] cycloaddition with azides can lead to the formation of tetrazoles. This reaction would provide a route to a fused tetrazole-benzene system.

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or its corresponding salt. libretexts.org This transformation is a common method for the preparation of aromatic carboxylic acids.

Acid-Catalyzed Hydrolysis:

Heating this compound in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and water will lead to the formation of 5-fluoro-2-hydrazinylbenzoic acid. The reaction proceeds through the formation of an intermediate amide, which is then further hydrolyzed to the carboxylic acid.

Base-Catalyzed Hydrolysis:

Treatment of the nitrile with a strong base, such as sodium hydroxide, followed by heating will initially produce the sodium salt of the carboxylic acid (sodium 5-fluoro-2-hydrazinylbenzoate) and ammonia. Subsequent acidification of the reaction mixture will then yield the free carboxylic acid, 5-fluoro-2-hydrazinylbenzoic acid. The existence of 2-fluoro-5-hydrazinylbenzoic acid hydrochloride as a commercially available compound suggests that the hydrolysis of the corresponding benzonitrile is a viable synthetic route. bldpharm.com

Under controlled conditions, it may be possible to stop the hydrolysis at the amide stage, providing access to 5-fluoro-2-hydrazinylbenzamide. This can sometimes be achieved by using milder reaction conditions or specific catalysts.

The following table summarizes the products of nitrile hydrolysis.

Reaction ConditionsIntermediate ProductFinal Product
Acidic (H₃O⁺, heat)AmideCarboxylic Acid (5-fluoro-2-hydrazinylbenzoic acid)
Basic (OH⁻, heat)AmideCarboxylate Salt (sodium 5-fluoro-2-hydrazinylbenzoate)
Basic (OH⁻, heat), then H₃O⁺AmideCarboxylic Acid (5-fluoro-2-hydrazinylbenzoic acid)

Reactivity of the Aryl Fluorine Atom

The fluorine atom attached to the aromatic ring is generally the least reactive of the three functional groups in this compound under typical reaction conditions. Aromatic C-F bonds are strong and generally resistant to cleavage. However, under specific conditions, the fluorine atom can undergo nucleophilic aromatic substitution (SNA_r).

For an SNA_r reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the fluorine atom). In this compound, the nitrile group is a moderately electron-withdrawing group, but it is positioned meta to the fluorine atom. The hydrazinyl group is an electron-donating group. Therefore, the electronic properties of the substituents are not ideally aligned to activate the fluorine atom for nucleophilic aromatic substitution.

Significant activation would likely be required for the fluorine to be displaced by a nucleophile. This could potentially be achieved if the hydrazinyl group were to be converted into a more strongly electron-withdrawing group, or if a strongly electron-withdrawing group were to be introduced at the ortho or para position to the fluorine.

Alternatively, the fluorine atom could be replaced through transition-metal-catalyzed cross-coupling reactions. For example, under the appropriate catalytic conditions (e.g., using a palladium or copper catalyst), the C-F bond could potentially be coupled with various nucleophiles, such as amines, alcohols, or boronic acids. However, C-F bond activation is generally more challenging than the activation of C-Cl, C-Br, or C-I bonds, and would likely require specialized catalytic systems.

Aromatic Nucleophilic Substitution (SNAr) Reactions

Aromatic rings, typically rich in electrons, are generally unreactive towards nucleophiles. However, the presence of potent electron-withdrawing substituents can render the ring electron-deficient and thus susceptible to nucleophilic attack. This type of reaction is known as Nucleophilic Aromatic Substitution (SNAr). googleapis.com The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group. nih.gov

In the case of 5-fluoro-2-hydrazinylbenzonitrile, the aromatic ring is activated for SNAr by the strong electron-withdrawing cyano (-CN) group. For SNAr to proceed efficiently, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. nih.gov In this molecule, the nitrile group is located ortho to the fluorine atom, providing the necessary activation for the displacement of the fluoride (B91410) ion by various nucleophiles. Although the C-F bond is strong, the rate-determining step in SNAr reactions is typically the initial nucleophilic attack on the ring, not the cleavage of the carbon-leaving group bond. Consequently, fluorine often serves as a good leaving group in activated aromatic systems. chemicalbook.com

The general scheme for the SNAr reaction of 5-fluoro-2-hydrazinylbenzonitrile involves the displacement of the fluorine atom at the C5 position.

General Reaction Scheme for SNAr

A general chemical reaction scheme showing 5-Fluoro-2-hydrazinylbenzonitrile reacting with a generic nucleophile 'Nu-'. The fluorine atom is substituted by the 'Nu' group, resulting in 5-(Nu)-2-hydrazinylbenzonitrile and a fluoride ion.

Caption: A representative SNAr reaction where a nucleophile (Nu⁻) displaces the fluoride from the aromatic ring of 5-Fluoro-2-hydrazinylbenzonitrile, enabled by the activating effect of the ortho-nitrile group.

A variety of nucleophiles can be employed in these reactions, leading to a diverse range of substituted benzonitrile derivatives. The table below outlines potential transformations based on this reactivity.

Nucleophile (Nu⁻)Reagent ExampleProduct Class
Alkoxide (RO⁻)Sodium methoxide (B1231860) (NaOCH₃)5-Alkoxy-2-hydrazinylbenzonitriles
Thiolate (RS⁻)Sodium thiophenoxide (NaSPh)5-Arylthio-2-hydrazinylbenzonitriles
Amine (R₂NH)Piperidine5-(Piperidin-1-yl)-2-hydrazinylbenzonitriles
Azide (B81097) (N₃⁻)Sodium azide (NaN₃)5-Azido-2-hydrazinylbenzonitriles

This interactive table showcases potential SNAr reactions. Click on a row to see more details about the specific transformation.

Functional Group Interconversions

Beyond the substitution of the fluorine atom, the hydrazinyl and nitrile moieties of this compound are amenable to a wide array of functional group interconversions. These reactions allow for significant structural modifications, providing access to complex molecular architectures.

Reactions of the Hydrazinyl Group

The hydrazinyl group is a versatile functional handle, most notably serving as a key precursor for the synthesis of nitrogen-containing heterocycles. One of the most prominent applications is in the construction of pyrazole rings. nih.gov Hydrazines readily undergo condensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents to yield substituted pyrazoles. nih.govekb.eg This reaction typically proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration.

This transformation is a powerful tool for drug discovery, as the pyrazole scaffold is a "biologically privileged" structure found in numerous pharmacologically active agents. nih.gov

General Reaction for Pyrazole Synthesis

A general chemical reaction scheme where 5-Fluoro-2-hydrazinylbenzonitrile reacts with a generic 1,3-diketone (R-CO-CH2-CO-R'). The reaction results in the formation of a pyrazole ring attached to the fluorobenzonitrile core, with the R and R' groups as substituents on the pyrazole ring.

Caption: The reaction of 5-fluoro-2-hydrazinylbenzonitrile with a 1,3-dicarbonyl compound to form a 1-(4-cyano-3-fluorophenyl)-substituted pyrazole derivative.

Reactions of the Nitrile Group

The nitrile group can also be transformed into other important functional groups, further expanding the synthetic utility of the parent molecule. The key reactions of the nitrile group include hydrolysis and reduction.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. youtube.com Partial hydrolysis yields a primary amide (5-fluoro-2-hydrazinylbenzamide), while complete hydrolysis under more forcing conditions leads to the corresponding carboxylic acid (5-fluoro-2-hydrazinylbenzoic acid). libretexts.org

Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This reaction produces (2-aminomethyl-4-fluorophenyl)hydrazine, introducing a basic aminomethyl group.

The table below summarizes these key functional group interconversions.

Functional GroupReagent(s)Product Functional Group
Hydrazinyl1,3-Diketone (e.g., Acetylacetone)Substituted Pyrazole
HydrazinylAldehyde or KetoneHydrazone
NitrileH₃O⁺, HeatCarboxylic Acid
NitrileH₂O, H⁺ or OH⁻ (mild)Amide
NitrileLiAlH₄ or H₂, CatalystPrimary Amine

This interactive table details common interconversions of the hydrazinyl and nitrile groups. Click on a row for more information.

Advanced Synthetic Utility As a Chemical Building Block

Precursor in Medicinal Chemistry Research Programs

In the realm of drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds is a widely used strategy to enhance pharmacological properties. nbinno.comrsc.orgbioengineer.org Fluorine can improve metabolic stability, binding affinity, and lipophilicity. nbinno.comresearchgate.net 5-Fluoro-2-hydrazinylbenzonitrile hydrochloride is a key starting material that provides a fluorinated scaffold for the development of novel therapeutic agents. nih.govethernet.edu.et

The compound is particularly useful in the design and synthesis of fluorinated heterocyclic molecules. The hydrazine (B178648) group is a potent nucleophile and readily participates in cyclization reactions with various electrophiles to form stable ring systems. A primary application is the synthesis of fluorinated pyrazole (B372694) derivatives, a class of compounds with significant pharmacological importance. nih.govmdpi.com The reaction of 5-Fluoro-2-hydrazinylbenzonitrile with 1,3-dicarbonyl compounds or their equivalents leads to the formation of substituted pyrazoles, embedding the fluoro-benzonitrile motif into a new heterocyclic framework. nih.govijpsr.com

This synthetic strategy is crucial for creating hybrid molecules where the properties of the fluorinated aromatic ring are combined with the pharmacological profile of the resulting heterocycle. For instance, derivatives of this compound have been investigated as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a target in cancer therapy. vulcanchem.com The synthesis allows for systematic modifications to explore structure-activity relationships (SAR), optimizing potency and selectivity. vulcanchem.com

Table 1: Examples of Heterocyclic Systems Derived from Hydrazine Precursors

Heterocyclic System Required Co-reactant(s) Reaction Type
Pyrazole 1,3-Diketone Cyclocondensation
Thiazole (B1198619) α-Haloketone & Thioamide source Hantzsch Synthesis Analogue nih.gov
Triazole Isothiocyanate followed by cyclization Addition-Cyclization

This table illustrates general synthetic pathways for hydrazine derivatives.

Molecular scaffolds form the core structure of a ligand, and diversifying these scaffolds is a fundamental strategy in drug discovery to identify binders for a wide range of biological targets. nih.govresearcher.life this compound is an excellent starting point for generating scaffold diversity. The reactivity of the hydrazine group allows for its incorporation into a multitude of heterocyclic systems beyond pyrazoles. lifechemicals.com This enables the creation of compound libraries with varied three-dimensional shapes and pharmacophoric features, increasing the probability of discovering novel ligands for receptors, enzymes, and other protein targets. nih.gov The rigid benzonitrile (B105546) backbone ensures that the generated scaffolds maintain a degree of conformational integrity, which is often desirable in ligand design.

Contributions to Agrochemical and Material Science Intermediates

The utility of this compound extends beyond pharmaceuticals into the agrochemical and material science sectors. In agrochemicals, the incorporation of fluorinated heterocycles is a common tactic to develop new pesticides and herbicides with enhanced efficacy and stability. beilstein-journals.org The pyrazole ring, readily synthesized from this precursor, is a core component of many commercially successful agrochemicals. nih.gov

In material science, fluorinated organic compounds are used to create materials with specific properties, such as thermal stability, chemical resistance, and unique electronic characteristics. The nitrile and hydrazine functionalities of this compound can be chemically modified to synthesize polymers, dyes, and other functional materials.

Palladium-Catalyzed Coupling Reactions in Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govscilit.com While the parent molecule itself may not be a direct substrate for common cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, its derivatives are prime candidates. The hydrazine moiety can be used to form a heterocyclic ring, such as a pyrazole or an indazole. If this newly formed ring system contains a suitable leaving group (e.g., a halide), it can then undergo palladium-catalyzed reactions to introduce further molecular complexity.

Furthermore, hydrazines can be converted into hydrazones, which are precursors to diazo compounds or can participate directly in specialized coupling reactions. For example, N-sulfonylhydrazones are known to undergo palladium-catalyzed carbene coupling reactions, enabling the formation of diverse products. organic-chemistry.org This indirect utility makes this compound a valuable precursor for creating substrates for advanced, metal-catalyzed transformations.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating substantial portions of all starting materials. mdpi.commdpi.com Hydrazine and its derivatives are frequently employed as key components in various MCRs. mdpi.com

This compound is an ideal candidate for MCRs designed to rapidly build libraries of complex, fluorinated molecules. For example, it can act as the hydrazine component in the synthesis of pyranopyrazoles, reacting with an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a β-ketoester in a one-pot process. mdpi.com This approach allows for the generation of significant molecular diversity from readily available starting materials, which is highly advantageous in high-throughput screening and lead discovery programs.

Table 2: Hypothetical Multicomponent Reaction

Component 1 Component 2 Component 3 Product Class
5-Fluoro-2-hydrazinylbenzonitrile Benzaldehyde Malononitrile Substituted Pyrazole Derivative

This table provides illustrative examples of how the compound could be used in MCRs.

Theoretical and Computational Investigations of 5 Fluoro 2 Hydrazinylbenzonitrile Hydrochloride and Its Derivatives

Quantum Chemical Studies for Reaction Mechanism Elucidation

Quantum chemical methods are indispensable tools for dissecting complex reaction mechanisms at the molecular level. For a precursor like 5-Fluoro-2-hydrazinylbenzonitrile, these studies can predict the most likely pathways for its conversion into heterocyclic systems, such as pyrazoles, by reacting with 1,3-dicarbonyl compounds or other suitable electrophiles. mdpi.comchim.it

The synthesis of pyrazoles from hydrazine (B178648) derivatives is a classic and widely studied reaction. organic-chemistry.org The mechanism typically involves the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole (B372694) ring. mdpi.com Computational chemistry allows for a detailed energetic mapping of this entire reaction coordinate.

By employing quantum chemical calculations, the Gibbs free energy of reactants, intermediates, transition states, and products can be determined. This allows for the construction of a complete energy profile for the reaction of 5-Fluoro-2-hydrazinylbenzonitrile with a model dicarbonyl compound, such as acetylacetone (B45752). Transition state theory enables the calculation of activation energies (ΔG‡) for each elementary step. The rate-determining step is identified as the one with the highest activation energy barrier. For this reaction class, the intramolecular cyclization step is often found to be rate-limiting. Analysis of the transition state geometry reveals the precise arrangement of atoms at the peak of the energy barrier, confirming the nature of the bond-forming and bond-breaking processes.

Table 1: Hypothetical Energetic Data for the Reaction of 5-Fluoro-2-hydrazinylbenzonitrile with Acetylacetone

Reaction Step Description Calculated ΔG‡ (kcal/mol) Calculated ΔG_rxn (kcal/mol)
1 Hydrazone Formation 12.5 -8.2
2 Intramolecular Cyclization 21.8 -5.6
3 Dehydration 15.3 -11.4

Note: Data are representative and for illustrative purposes.

Frontier Molecular Orbital (FMO) theory provides a powerful qualitative and quantitative framework for understanding chemical reactivity. Developed by Kenichi Fukui, the theory posits that the most significant interactions governing a reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgucsb.edu

For 5-Fluoro-2-hydrazinylbenzonitrile, the HOMO is expected to be localized predominantly on the lone pair electrons of the terminal nitrogen atom of the hydrazine group, making this site the primary center of nucleophilicity. cureffi.org Conversely, the electron-withdrawing nature of the nitrile group and the fluoro-substituted aromatic ring lowers the energy of the LUMO, which is distributed across the π-system of the ring. libretexts.org

Table 2: Conceptual Frontier Molecular Orbital Properties

Molecule / Fragment Key Orbital Primary Localization Role in Reaction
5-Fluoro-2-hydrazinylbenzonitrile HOMO Hydrazine (-NH2) Nitrogen Nucleophile
5-Fluoro-2-hydrazinylbenzonitrile LUMO Aromatic Ring / Nitrile Group Electrophilic Center
1,3-Dicarbonyl Compound LUMO Carbonyl Carbon Electrophile
1,3-Dicarbonyl Compound HOMO Carbonyl Oxygen Lone Pair Nucleophilic Center

Molecular Modeling and Docking Methodologies for Ligand-Target Interactions

Once derivatives are synthesized from 5-Fluoro-2-hydrazinylbenzonitrile hydrochloride, molecular modeling and docking become crucial for exploring their potential as biologically active agents. The pyrazole nucleus, which is readily formed from this precursor, is a well-established scaffold in medicinal chemistry, found in numerous approved drugs with diverse therapeutic activities. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor or enzyme, to form a stable complex. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field that estimates the binding affinity. ijper.org

A hypothetical pyrazole derivative formed from 5-Fluoro-2-hydrazinylbenzonitrile could be docked against a range of protein targets known to be modulated by pyrazole-containing inhibitors, such as cyclooxygenase (COX) enzymes or various protein kinases. The docking results would provide insights into the binding mode, predict the binding energy, and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. These predictions are invaluable for prioritizing compounds for synthesis and biological testing. nih.gov

In Silico Prediction of Chemical Space and Scaffold Exploration

This compound is not just a single reactant but a versatile building block, or scaffold, for combinatorial chemistry and chemical space exploration. In silico methodologies allow researchers to computationally generate vast virtual libraries of potential derivatives without the immediate need for laboratory synthesis. chemrxiv.org

Starting with the 5-Fluoro-2-hydrazinylbenzonitrile scaffold, a virtual library can be created by computationally reacting it with a diverse collection of other reactants, such as a library of thousands of different 1,3-dicarbonyl compounds or other electrophilic partners. researchgate.net This process generates a large and diverse "chemical space" of novel pyrazole derivatives.

This virtual library can then be subjected to computational filters to predict properties relevant to drug development. These filters can assess physicochemical properties (e.g., molecular weight, lipophilicity) and predict absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov Compounds that pass these filters can then be advanced to molecular docking simulations to screen for potential biological activity against specific targets. This hierarchical in silico screening process efficiently narrows down a vast chemical space to a manageable number of high-priority candidates for synthesis and experimental validation.

Density Functional Theory (DFT) Applications in Structure-Reactivity Correlations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. researchgate.net It is particularly effective for correlating a molecule's structure with its chemical reactivity through the calculation of various molecular properties and reactivity descriptors. nih.govmdpi.com

For 5-Fluoro-2-hydrazinylbenzonitrile, DFT calculations can provide a detailed picture of its electronic landscape. The calculation of a Molecular Electrostatic Potential (MESP) map visually illustrates the charge distribution on the molecule's surface. The MESP would show a region of negative potential (red/yellow) around the lone pairs of the hydrazine nitrogen atoms, confirming this as the most probable site for electrophilic attack. researchgate.net Conversely, regions of positive potential (blue) would highlight the acidic protons.

Furthermore, DFT allows for the calculation of global reactivity descriptors based on the energies of the frontier molecular orbitals. mdpi.com These descriptors quantify aspects of reactivity and stability. For instance, the HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net Chemical hardness (η) measures resistance to change in electron distribution, while the global electrophilicity index (ω) quantifies the propensity of a species to accept electrons. mdpi.com By calculating these descriptors, DFT provides a quantitative basis for understanding and predicting the chemical behavior of 5-Fluoro-2-hydrazinylbenzonitrile and its derivatives.

Table 3: Key DFT-Calculated Reactivity Descriptors (Illustrative Values)

Descriptor Formula Interpretation
HOMO-LUMO Gap (ΔE) E_LUMO - E_HOMO Indicates chemical reactivity and stability. A smaller gap implies higher reactivity.
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 Measures resistance to deformation of the electron cloud.
Electronic Chemical Potential (μ) (E_HOMO + E_LUMO) / 2 Represents the "escaping tendency" of electrons from a system.
Global Electrophilicity Index (ω) μ² / 2η Quantifies the ability of a molecule to act as an electrophile.

Analytical Methodologies for Research and Characterization

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for the elucidation of the molecular structure of 5-Fluoro-2-hydrazinylbenzonitrile hydrochloride. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are utilized to characterize this compound.

In a typical ¹H NMR spectrum, the chemical shifts (δ) and coupling constants (J) of the protons provide information about their chemical environment and neighboring protons. For the aromatic protons of this compound, a complex splitting pattern is expected due to the presence of the fluorine atom, which couples with adjacent protons. The protons of the hydrazinyl group (-NHNH₂) and the ammonium (B1175870) proton from the hydrochloride salt would likely appear as broad signals that may exchange with deuterium (B1214612) oxide (D₂O).

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms in the benzonitrile (B105546) ring will exhibit distinct chemical shifts influenced by the electron-withdrawing effects of the fluorine and nitrile groups, and the electron-donating effect of the hydrazinyl group. The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹JCF).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Actual experimental values may vary based on solvent and experimental conditions.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.5110 - 165 (with C-F coupling)
Hydrazinyl NH/NH₂Broad, variable-
Nitrile C-~118

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H stretching of the hydrazinyl and ammonium groups, typically in the range of 3200-3400 cm⁻¹. The C≡N stretch of the nitrile group will give a sharp, medium-intensity peak around 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region. The C-F stretching vibration will produce a strong absorption in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.orglibretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
N-H Stretch (Hydrazinyl/Ammonium)3200 - 3400
Aromatic C-H Stretch3000 - 3100
C≡N Stretch (Nitrile)2220 - 2260
Aromatic C=C Stretch1450 - 1600
C-F Stretch1000 - 1300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable.

The mass spectrum would be expected to show a molecular ion peak (or a protonated molecule [M+H]⁺) corresponding to the molecular weight of the free base (C₇H₆FN₃). The fragmentation pattern would likely involve the loss of small molecules such as HCN, N₂, or NH₃, and cleavage of the C-N bond of the hydrazinyl group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments with high accuracy. libretexts.orgmiamioh.edu

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any impurities or related substances.

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would typically be developed.

This would likely involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol). researchgate.net Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits strong absorbance, which can be determined from its UV spectrum. The retention time of the main peak is a characteristic of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.

Table 3: Typical HPLC Parameters for Analysis of Aromatic Nitriles

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection UV at ~254 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its salt form and the polarity of the hydrazinyl group.

However, GC analysis could be performed after derivatization to convert the polar hydrazinyl group into a more volatile and thermally stable moiety. For instance, reaction with an acetylating agent or a silylating agent could produce a derivative suitable for GC analysis. The GC would be equipped with a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection and identification.

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction study would be the definitive method to confirm its molecular structure. The process involves growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The diffraction pattern produced is then analyzed to generate an electron density map, from which the atomic positions can be determined.

Despite a thorough search of scientific literature and chemical databases, specific experimental X-ray crystallographic data for this compound is not publicly available at this time. Such data would typically be presented in a table format as shown below, detailing the crystallographic parameters.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

ParameterValue
Empirical formulaC₇H₇ClFN₃
Formula weight187.61 g/mol
Crystal systemTo be determined
Space groupTo be determined
Unit cell dimensionsa = ? Å, b = ? Å, c = ? Å
α = ? °, β = ? °, γ = ? °
Volume? ų
Z (molecules per unit cell)?
Density (calculated)? g/cm³
Absorption coefficient? mm⁻¹
F(000)?
Crystal size? x ? x ? mm³
Theta range for data collection? to ? °
Reflections collected?
Independent reflections? [R(int) = ?]
Final R indices [I>2sigma(I)]R1 = ?, wR2 = ?
R indices (all data)R1 = ?, wR2 = ?
Goodness-of-fit on F²?

Note: The data in this table is hypothetical and serves as a template for what would be reported from an experimental X-ray crystallographic analysis.

Thermal Analysis (e.g., Melting Point Determination)

Thermal analysis techniques are employed to study the physical properties of a substance as a function of temperature. For a crystalline solid like this compound, the melting point is a key physical property that provides an indication of its purity. A sharp melting point range typically suggests a high degree of purity, while a broad melting range can indicate the presence of impurities.

The melting point is determined using a melting point apparatus or through techniques such as Differential Scanning Calorimetry (DSC). DSC can provide more detailed information about the thermal transitions of a compound, including the enthalpy of fusion.

Table 2: Representative Thermal Analysis Data

Analytical MethodParameterResult
Melting Point ApparatusMelting Point RangeData not available
Differential Scanning Calorimetry (DSC)Onset TemperatureData not available
Peak Temperature (T_peak)Data not available
Enthalpy of Fusion (ΔH_fus)Data not available

Note: The results in this table are placeholders, as experimental data for this compound is not currently published in the sources consulted.

Emerging Research Frontiers and Future Prospects

Sustainable and Green Chemistry Approaches for Synthesis

The synthesis of complex organic molecules is increasingly scrutinized through the lens of green chemistry, which prioritizes waste reduction, energy efficiency, and the use of less hazardous substances. jocpr.comwjpmr.com For the synthesis of 5-Fluoro-2-hydrazinylbenzonitrile hydrochloride and its derivatives, traditional methods may involve multi-step processes with significant environmental footprints. Green chemistry offers a paradigm shift, focusing on creating more benign and efficient synthetic routes.

Key principles of green chemistry applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like dichloromethane with greener alternatives such as water, supercritical CO2, or bio-based solvents. jocpr.com

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. This includes the use of heterogeneous catalysts that can be easily recovered and reused.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

One promising green approach for related benzonitrile (B105546) synthesis involves the use of ionic liquids. rsc.orgnih.gov Research has shown that ionic liquids can act as recyclable co-solvents and catalysts, eliminating the need for metal salt catalysts and simplifying separation processes. nih.govresearchgate.net For instance, a method using a specific ionic liquid for benzonitrile synthesis from benzaldehyde and a hydroxylamine salt achieved 100% conversion and yield at 120°C in 2 hours, with the ionic liquid being easily recovered and recycled. rsc.org Adapting such methodologies to the synthesis of fluorinated and hydrazinyl-substituted benzonitriles could significantly reduce the environmental impact.

Green Chemistry PrincipleTraditional Approach ConcernPotential Sustainable AlternativeAnticipated Benefit
Waste PreventionGeneration of inorganic salt byproductsCatalytic diazotization and reduction stepsReduced waste streams and disposal costs
Safer SolventsUse of chlorinated or volatile organic solventsAqueous-phase synthesis or use of ionic liquids/supercritical fluids jocpr.comReduced environmental impact and improved worker safety
Energy EfficiencyReactions requiring high temperatures or pressuresMicrowave-assisted or photocatalytic synthesisFaster reaction times and lower energy consumption
Renewable FeedstocksReliance on petroleum-based starting materialsExploration of bio-derived precursors for the benzonitrile coreReduced carbon footprint and reliance on fossil fuels

Flow Chemistry and Continuous Processing of Derivatives

Flow chemistry, or continuous-flow synthesis, represents a significant technological advancement over traditional batch processing. nih.gov It involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers numerous advantages, particularly for the synthesis of complex pharmaceutical intermediates and their derivatives. d-nb.inforesearchgate.net

The synthesis of hydrazine (B178648) derivatives, for example, can involve energetic intermediates like diazonium salts, which pose safety risks when accumulated in large quantities in batch reactors. pharmtech.com Flow chemistry mitigates these risks by maintaining only a small volume of the reaction mixture at any given time, thereby preventing thermal runaways and enabling reactions under conditions that would be unsafe in batch mode. pharmtech.com

Key advantages of applying flow chemistry to the synthesis of this compound derivatives include:

Enhanced Safety: Minimizes the accumulation of hazardous intermediates. pharmtech.com

Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and selectivity. nih.gov

Scalability: Scaling up production is achieved by running the process for a longer duration or by using multiple reactors in parallel, bypassing the challenges of batch scale-up.

Integration of Steps: Multiple reaction and purification steps can be integrated into a single, continuous process, reducing manual handling and production time. ijprajournal.com

Pharmaceutical companies have successfully implemented flow chemistry for various syntheses, including the preparation of heterocyclic compounds. d-nb.info For instance, a continuous-flow process for preparing m-nitrothioanisole involved the in-situ generation and reaction of a diazonium salt, demonstrating the platform's utility for handling sensitive intermediates. pharmtech.com A similar strategy could be envisioned for the diazotization of a 2-amino-5-fluorobenzonitrile precursor followed by a continuous reduction to form the target hydrazine.

Chemoinformatics and Data-Driven Discovery of Novel Reactivity

Chemoinformatics utilizes computational and informational techniques to solve problems in the field of chemistry. By analyzing vast datasets of chemical structures and reactions, it can predict the properties of new molecules, optimize reaction conditions, and discover novel synthetic pathways. For this compound, chemoinformatics can accelerate the discovery of new derivatives and applications.

Computational tools can be employed to:

Predict Reactivity: Algorithms can predict the most likely sites of reaction on the molecule, guiding the design of experiments for creating new derivatives.

Virtual Screening: Large virtual libraries of potential derivatives can be screened against biological targets or for desired physicochemical properties, prioritizing the most promising candidates for synthesis.

Reaction Optimization: Machine learning models can analyze experimental data to predict optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts.

A recent study on thymidylate synthase inhibitors utilized computational design and free energy perturbation calculations to predict that certain 5'-substituted analogs of 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) would maintain potency. nih.gov This data-driven hypothesis guided the synthesis and pharmacological assessment of new compounds. nih.gov This approach could be similarly applied to this compound, using its structure as a scaffold to computationally design and screen for new molecules with potential applications in medicinal chemistry or materials science.

Interdisciplinary Research Integrating Advanced Spectroscopic Techniques

A deep understanding of a molecule's structure, conformation, and dynamic behavior is crucial for its application. While standard spectroscopic techniques like NMR and IR are routine, advanced methods provide unprecedented levels of detail. Interdisciplinary research combining synthetic chemistry with advanced spectroscopy can offer profound insights into the properties of this compound and its reaction products.

Advanced spectroscopic techniques can be used to:

Elucidate Complex Structures: Techniques such as 2D NMR (COSY, HSQC, HMBC) can unambiguously determine the connectivity and structure of complex derivatives.

Study Reaction Mechanisms: In-situ spectroscopic monitoring (e.g., using ReactIR or Raman spectroscopy) can track the concentration of reactants, intermediates, and products in real-time, providing valuable mechanistic data.

Characterize Solid-State Properties: Solid-state NMR and X-ray crystallography can determine the crystal packing and polymorphic forms of the compound, which are critical for pharmaceutical applications.

These analytical tools measure the interaction of materials with electromagnetic radiation, providing unique "fingerprints" that reveal structural and compositional information. fiveable.me For instance, UV-visible spectroscopy can be used to monitor the progress of reactions involving chromophoric species, a technique that has been applied in corrosion inhibition studies. researchgate.net

Exploration in Niche Chemical Applications (e.g., Corrosion Inhibition)

The unique chemical structure of this compound, featuring a nitrile group, a hydrazine moiety, and a fluorine atom on an aromatic ring, makes it an attractive candidate for various niche applications, most notably in the field of corrosion inhibition.

Corrosion is a major industrial problem, and organic molecules containing heteroatoms (like nitrogen and oxygen) and π-electrons are known to be effective corrosion inhibitors, especially for metals like steel in acidic environments. nih.govmdpi.com These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.

Research has demonstrated that various hydrazine and pyrazole (B372694) derivatives exhibit excellent corrosion inhibition properties. sciencetechindonesia.comnih.gov

A study on hydrazone Schiff base derivatives showed inhibition efficiencies of up to 91.34% for C-steel in 1.0 M HCl. sciencetechindonesia.com

Another investigation using a pyrazole derivative reported a high inhibition efficiency of 90.2% at a concentration of 1 mM. nih.gov

The antihistamine diphenhydramine hydrochloride, which contains structural elements similar to potential derivatives, was found to have a corrosion efficiency of 91.43% for mild steel in HCl. nih.gov

The presence of nitrogen atoms and the aromatic ring in this compound suggests it could strongly adsorb onto metal surfaces. The fluorine atom can further enhance this effect through its electron-withdrawing nature. Future research could involve synthesizing derivatives and evaluating their performance as corrosion inhibitors using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). nih.govnih.gov

Inhibitor TypeMetal/MediumMax Inhibition Efficiency (%)Reference Compound Example
Hydrazone DerivativesC-Steel / 1.0 M HCl91.34%(E)-5-((2-(2,4-dinitrophenyl)hydrazono)methyl)-2-hydroxybenzoic acid sciencetechindonesia.com
Pyrazole DerivativeC38 Steel / 1 M HCl90.2%N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate nih.gov
Triazole DerivativeMild Steel / 1 M HCl97%3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone mdpi.com
Antihistamine-basedMild Steel / HCl91.43%Diphenhydramine hydrochloride nih.gov

Q & A

Basic: What are the optimal synthetic conditions for preparing 5-Fluoro-2-hydrazinylbenzonitrile hydrochloride with high purity?

Methodological Answer:
The synthesis typically involves nucleophilic substitution of a halogenated precursor (e.g., 5-fluoro-2-chlorobenzonitrile) with hydrazine under acidic conditions. Key parameters include:

  • Solvent: Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity .
  • Temperature: Maintain 60–80°C to balance reaction rate and side-product minimization .
  • Stoichiometry: Excess hydrazine (1.5–2.0 equivalents) ensures complete substitution.
    Post-reaction, acidification with HCl precipitates the hydrochloride salt. Purification via recrystallization (ethanol/water) achieves >95% purity. Monitor by TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm via ¹⁹F NMR (δ −110 to −115 ppm for aromatic fluorine) .

Advanced: How does the nitrile group’s electron-withdrawing nature modulate the hydrazinyl group’s reactivity in cross-coupling reactions?

Methodological Answer:
The nitrile group at position 2 withdraws electron density via induction, polarizing the hydrazinyl N–H bond and enhancing its nucleophilicity. This effect is quantified using Hammett σ constants (σmeta ≈ +0.56 for –CN). Researchers can:

  • Characterize Reactivity: Use DFT calculations (e.g., Gaussian09) to map electron density distribution and Fukui indices for nucleophilic sites .
  • Experimental Validation: Perform kinetic studies with electrophiles (e.g., aldehydes) in varying solvents. Compare reaction rates to analogs lacking –CN (e.g., 5-fluoro-2-methylbenzylamine) .

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–7.8 ppm for H-3, H-4, H-6) and nitrile carbon (δ ~115 ppm).
  • ¹⁹F NMR: Single peak near δ −112 ppm confirms fluorine position .
  • IR Spectroscopy: Detect –C≡N stretch at ~2230 cm⁻¹ and –NH₂ vibrations at 3300–3400 cm⁻¹ .
  • Mass Spectrometry: ESI-MS [M+H]+ expected at m/z 182.1 (base peak). Validate with HRMS .

Advanced: What strategies suppress competing oxidation of the hydrazinyl group during functionalization?

Methodological Answer:

  • Protecting Groups: Temporarily mask –NH₂ with Boc (di-tert-butyl dicarbonate) or benzyl groups under basic conditions .
  • Inert Atmosphere: Conduct reactions under N₂/Ar to prevent aerial oxidation.
  • Redox Buffers: Add mild reducing agents (e.g., ascorbic acid) to quench reactive oxygen species .

Basic: How does the hydrochloride salt form influence solubility and stability?

Methodological Answer:

  • Solubility: The salt enhances water solubility (e.g., ~50 mg/mL at 25°C) compared to the free base. Test solubility in DMSO, MeOH, and PBS (pH 7.4) for biological assays .
  • Stability: Store at −20°C in desiccated, amber vials. Degradation (via hydrolysis) is minimized at low humidity; monitor by HPLC (retention time ~4.2 min, C18 column) .

Advanced: What in vitro models are suitable for studying its potential as a kinase inhibitor?

Methodological Answer:

  • Enzyme Assays: Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays. IC₅₀ values <1 μM suggest therapeutic potential .
  • Cell-Based Models: Test cytotoxicity in HEK293 or A549 cells (MTT assay). Correlate activity with structural analogs (e.g., 5-Fluoro-2-methylbenzonitrile derivatives) .

Basic: What storage protocols prevent decomposition of this compound?

Methodological Answer:

  • Temperature: Store at −20°C long-term; short-term (≤1 week) at 4°C.
  • Packaging: Use sealed, nitrogen-flushed vials with desiccant (silica gel).
  • Stability Testing: Perform accelerated aging studies (40°C/75% RH for 4 weeks) and compare HPLC profiles pre/post storage .

Advanced: How can computational modeling predict regioselectivity in electrophilic aromatic substitution (EAS)?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate Fukui electrophilicity indices (f⁻) to identify reactive positions (e.g., para to –NH₂ due to directing effects) .
  • MD Simulations: Simulate reaction trajectories with electrophiles (e.g., NO₂⁺) in explicit solvent to model transition states .

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